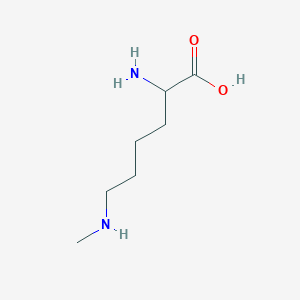
N-methyllysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyllysine: is a derivative of the amino acid lysine, where one of the hydrogen atoms attached to the nitrogen atom in the side chain is replaced by a methyl group . This modification plays a crucial role in epigenetics, particularly in the regulation of gene expression through histone modification .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Methylation: One common method involves the reductive methylation of lysine using formaldehyde and a reducing agent such as sodium cyanoborohydride. This method allows for the selective introduction of a methyl group at the nitrogen atom.
Direct Methylation: Another approach is the direct methylation of lysine using methyl iodide or dimethyl sulfate in the presence of a base. This method is straightforward but requires careful control of reaction conditions to avoid over-methylation.
Industrial Production Methods: Industrial production of N-methyllysine often involves the use of protected lysine derivatives, such as Nα-Fmoc-lysine, which are then methylated at the ε-position using formaldehyde and formic acid . This method ensures high selectivity and yields.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can also be reduced back to lysine under specific conditions.
Substitution: this compound can participate in substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: N-formyllysine.
Reduction: Lysine.
Substitution: Various substituted lysine derivatives.
Scientific Research Applications
Chemistry: N-methyllysine is used as a building block in the synthesis of peptides and proteins with specific methylation patterns .
Biology: In biological research, this compound is studied for its role in histone modification and gene regulation . It is also used as a marker for protein methylation in various cellular processes .
Medicine: this compound has potential therapeutic applications in the treatment of diseases related to epigenetic dysregulation, such as cancer .
Industry: In the industrial sector, this compound is used in the production of specialized peptides and proteins for research and therapeutic purposes .
Mechanism of Action
N-methyllysine exerts its effects primarily through the modification of histones, which are proteins that help package DNA into chromatin . The methylation of lysine residues on histones alters the interaction between histones and DNA, thereby influencing gene expression . This modification can either activate or repress gene transcription, depending on the specific lysine residue that is methylated .
Comparison with Similar Compounds
N-dimethyllysine: Contains two methyl groups attached to the nitrogen atom.
N-trimethyllysine: Contains three methyl groups attached to the nitrogen atom.
N-acetyllysine: Contains an acetyl group attached to the nitrogen atom.
Uniqueness: N-methyllysine is unique in its ability to modulate gene expression through histone modification with a single methyl group . This specific modification can have distinct effects on chromatin structure and gene regulation compared to other methylated lysine derivatives .
Properties
CAS No. |
3926-68-9 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-amino-6-(methylamino)hexanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11) |
InChI Key |
PQNASZJZHFPQLE-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















